6-Aminopicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

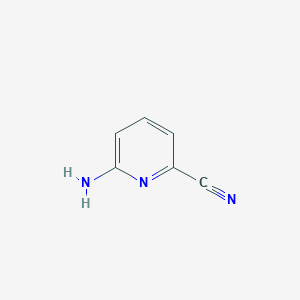

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQSBNSABUZDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340374 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370556-44-8 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopicolinonitrile (CAS Number: 370556-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile, with the Chemical Abstracts Service (CAS) number 370556-44-8, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structural scaffold is recognized as a key component in the development of kinase inhibitors, particularly for Discoidin Domain Receptor 1 (DDR1). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a precursor for DDR1 inhibitors.

Chemical and Physical Properties

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a solid at room temperature. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 370556-44-8[1][2][3] |

| Molecular Formula | C₆H₅N₃[1][2][3] |

| Molecular Weight | 119.12 g/mol [2][3] |

| IUPAC Name | 6-aminopyridine-2-carbonitrile[2] |

| Synonyms | 2-Amino-6-cyanopyridine, 6-Aminopyridine-2-carbonitrile[2][3] |

| InChI | InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9)[2] |

| InChIKey | KSQSBNSABUZDMI-UHFFFAOYSA-N[2] |

| SMILES | N#Cc1cccc(N)n1 |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 119.048347172 |

| Monoisotopic Mass | 119.048347172 |

| Topological Polar Surface Area | 62.7 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 134 |

Synthesis and Experimental Protocols

Experimental Protocol: General Synthesis of this compound from a Halogenated Precursor

Materials:

-

6-Halopicolinonitrile (e.g., 6-chloropicolinonitrile or 6-bromopicolinonitrile)

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent, or an ammonia surrogate)

-

Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

-

Palladium or Copper catalyst (optional, for cross-coupling reactions)

-

Ligand (optional, for cross-coupling reactions)

-

Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

-

Purification supplies (silica gel for column chromatography, appropriate solvents for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-halopicolinonitrile (1.0 equivalent) in a suitable solvent.

-

Addition of Reagents: Add the ammonia source (an excess, typically 2-10 equivalents) and a base (if required, typically 1.5-3.0 equivalents) to the reaction mixture. If a catalyzed reaction is employed, add the catalyst and ligand at this stage.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents (typically ranging from 80 °C to 150 °C). Stir the reaction vigorously for a period of 2 to 24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it may be the desired product or a salt byproduct. The work-up procedure will vary depending on the reaction specifics but generally involves:

-

Filtering the reaction mixture to remove any solids.

-

Quenching the reaction with water.

-

Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing the combined organic layers with brine.

-

Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Concentrating the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound within the drug development community stems from its use as a scaffold for the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors. DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including cancer progression, fibrosis, and inflammation.[4]

While specific inhibitory concentrations (e.g., IC₅₀ values) for this compound against DDR1 are not publicly available, numerous patents describe the use of this molecule as a key intermediate in the synthesis of potent and selective DDR1 inhibitors. For context, reported IC₅₀ values for other small molecule DDR1 inhibitors, such as DDR1-IN-1 and DDR1-IN-2, are in the nanomolar range (105 nM and 6.8 nM, respectively).[5][6] This highlights the potential for derivatives of this compound to exhibit significant biological activity.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, and extracellular matrix remodeling. The following diagram illustrates a simplified overview of the DDR1 signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:370556-44-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. DDR1-IN-2 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

6-Aminopicolinonitrile: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Synthetic Applications of 6-Aminopicolinonitrile

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in contemporary pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, presents its quantitative data in a structured format, and outlines a critical experimental protocol for its application in the synthesis of antiviral agents.

Core Molecular and Physicochemical Data

This compound, also known by its synonyms 6-amino-2-pyridinecarbonitrile and 2-amino-6-cyanopyridine, is a substituted pyridine derivative. Its core structure is central to the synthesis of various complex heterocyclic systems.

The fundamental molecular and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃ | |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 370556-44-8 | |

| IUPAC Name | 6-aminopyridine-2-carbonitrile | |

| Physical Form | Solid | |

| Purity | ≥97% (Typical) | |

| Storage Conditions | 4°C, protect from light, store under inert gas | |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | |

| LogP (Computed) | 0.53548 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 |

Application in Pharmaceutical Synthesis: The Remdesivir Intermediate

This compound has gained significant attention for its role as a crucial starting material in the synthesis of the antiviral drug Remdesivir (GS-5734). Remdesivir is a prodrug of a nucleoside analog, GS-441524, which acts as a broad-spectrum antiviral agent by inhibiting viral RNA-dependent RNA polymerase. The core heterocyclic structure of GS-441524, a pyrrolo[2,1-f]triazin-4-amine, is constructed from this compound.

The following experimental protocol outlines a synthetic route to a key intermediate in the synthesis of the pyrrolo[2,1-f]triazine nucleus, starting from this compound. This pathway is a critical component in the overall synthesis of Remdesivir.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-f][3][5][6]triazine Intermediate

This protocol is based on established synthetic strategies for pyrrolo[2,1-f]triazine derivatives, which form the core of the Remdesivir intermediate GS-441524.

Objective: To synthesize a substituted pyrrolo[2,1-f]triazine from this compound.

Materials:

-

This compound

-

A suitable pyrrole derivative (e.g., a 2-substituted pyrrole)

-

Reagents for N-amination (e.g., O-(diphenylphosphinyl)hydroxylamine or hydroxylamine-O-sulfonic acid)

-

Reagents for cyclization (e.g., formamidine acetate)

-

Anhydrous solvents (e.g., THF, Formamide)

-

Sodium hydride (NaH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

N-Amination of a Pyrrole Derivative:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen pyrrole derivative in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same anhydrous solvent dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole intermediate. Purify by column chromatography if necessary.

-

-

Cyclization with an Amidine Reagent:

-

Combine the N-aminated pyrrole intermediate and formamidine acetate in a flask.

-

Add a high-boiling point solvent such as formamide.

-

Heat the reaction mixture at an elevated temperature (e.g., 165 °C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify the crude product by column chromatography to obtain the desired pyrrolo[2,1-f]triazin-4-amine derivative.

-

This synthetic pathway highlights the utility of this compound and related structures in constructing complex heterocyclic systems that are of significant interest in medicinal chemistry.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthetic workflow described above.

Caption: Synthetic workflow for the Pyrrolo[2,1-f]triazine core.

Caption: Role of this compound in drug development.

In-Depth Technical Guide on the Physical Properties of 6-Aminopicolinonitrile

This technical guide provides a comprehensive overview of the known physical properties of 6-Aminopicolinonitrile, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data into a clear, structured format, details relevant experimental methodologies, and provides a visualization of a representative synthetic workflow.

Core Physical Properties

Data Presentation: Physical Properties of Aminopicolonitriles

| Property | This compound | 5-Aminopicolinonitrile (Isomer for Comparison) |

| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol [1][2] | 119.12 g/mol [4] |

| Melting Point | Data not available | 148-152 °C[4][5] |

| Boiling Point | Data not available | 368.2 °C (Predicted)[4] |

| Density | Data not available | 1.24 g/cm³ (Predicted)[5] |

| Solubility | Data not available | Soluble in some organic solvents like ethanol, dimethylformamide, and dichloromethane; almost insoluble in water.[4] |

| pKa | Data not available | 0.61 (Predicted)[4] |

| LogP | 0.53548 (Computational)[1] | Data not available |

| Topological Polar Surface Area (TPSA) | 62.7 Ų (Computational)[1] | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

-

Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the PubChem database, with a prominent molecular ion peak at m/z 119.[2] The fragmentation pattern shows top peaks at m/z 92 and 41, which can be indicative of the loss of HCN and subsequent fragmentation of the pyridine ring.[2]

-

Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not provided, the structure suggests characteristic absorption bands. Aromatic nitriles typically exhibit a C≡N stretching peak between 2240 and 2220 cm⁻¹, which is lower than for saturated nitriles due to conjugation.[6] The amino group (N-H) would likely show stretching vibrations in the range of 3200-3400 cm⁻¹.[7] Aromatic C-H stretches are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1600-1400 cm⁻¹ region.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to increase the temperature gradually, especially as it approaches the expected melting point. A rate of 1-2 °C per minute is recommended for accurate measurements.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the substance. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and biological assays.

Apparatus:

-

Test tubes and a test tube rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO))

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble under these conditions.

-

If the solid remains, the compound is considered sparingly soluble or insoluble. The degree of solubility can be quantified by carefully measuring the amount of dissolved solid in a saturated solution.

-

Repeat this procedure with a range of solvents of varying polarities to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates a representative experimental workflow for the synthesis of a related class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, via a one-pot, two-step catalytic process.[15]

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 370556-44-8 CAS Manufactory [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 5-Aminopicolinonitrile | CAS 55338-73-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 6-Aminopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Aminopicolinonitrile (CAS No. 370556-44-8), with a specific focus on its melting and boiling points. This document compiles available data and outlines standard experimental methodologies for the determination of these key physical constants.

Core Physicochemical Data

This compound, also known as 6-amino-2-pyridinecarbonitrile, is a substituted pyridine derivative with the molecular formula C₆H₅N₃.[1] While data for this compound is available across various chemical suppliers and databases, a complete experimental profile is not consistently reported. The available quantitative data is summarized below.

| Property | Value | Notes |

| Melting Point | Not Reported | An experimentally determined melting point is not readily available in public literature. The compound is described as a solid at room temperature.[2] |

| Boiling Point | 330.4 °C | Measured at standard atmospheric pressure (760 mmHg). |

Experimental Protocols

While the specific experimental records for the determination of the boiling point of this compound are not detailed in the available literature, this section outlines the standard, widely accepted laboratory protocols for measuring the melting and boiling points of solid organic compounds.

Melting Point Determination (General Protocol)

The melting point of a crystalline solid is a critical indicator of purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. A common method for its determination is the capillary tube method using a melting point apparatus or a Thiele tube.[3]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of a few millimeters.[4]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting range, followed by a second, more careful determination.[3]

-

Observation: The heating rate is slowed to approximately 1-2°C per minute near the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.

Boiling Point Determination (General Protocol)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For high-boiling-point solids like this compound, a micro-scale method such as the Siwoloboff method is often employed.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the substance is placed into a small test tube or fusion tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the sample.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with high-boiling point oil (e.g., paraffin oil), to ensure uniform heating.[5][7]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary will bubble out.[5] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 370556-44-8 [sigmaaldrich.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Solubility Landscape of 6-Aminopicolinonitrile: A Technical Guide

I. Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 6-Aminopicolinonitrile in common organic solvents. The absence of this information underscores the necessity for the experimental determination of these parameters to facilitate its use in synthesis, formulation, and other research and development activities. The following sections provide detailed protocols for generating this essential data.

II. Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following protocols describe two common and reliable methods for quantifying the solubility of this compound in organic solvents: the Gravimetric Method and the UV/Vis Spectroscopy Method.

A. Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[1][2][3]

1. Materials and Apparatus:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove all undissolved particles. This step is critical for accurate results.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4. Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of filtered supernatant (L))

B. UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

1. Materials and Apparatus:

-

All materials listed for the Gravimetric Method

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the Gravimetric Method (Section II.A.2.1).

-

After reaching equilibrium, filter the supernatant using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor

III. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Aminopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-aminopicolinonitrile. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a clear, tabular format for ease of reference and comparison, accompanied by detailed experimental protocols.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold. A thorough understanding of its structural properties, as elucidated by NMR spectroscopy, is crucial for its application in the synthesis of novel therapeutic agents. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, providing foundational data for its identification and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis of organic compounds.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.55 | dd | 8.5, 7.2 | 1H |

| H5 | 6.88 | d | 8.5 | 1H |

| H3 | 6.64 | d | 7.2 | 1H |

| NH₂ | 6.58 | s | - | 2H |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The assignments are based on established chemical shift predictions and coupling patterns for similar pyridine derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data summarizes the chemical shifts for each carbon atom in this compound, also recorded in DMSO-d₆.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C6 | 161.2 |

| C4 | 140.1 |

| C2 | 132.5 |

| CN | 118.0 |

| C5 | 112.9 |

| C3 | 110.1 |

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

The following section details the methodology for the acquisition of the NMR spectra presented in this guide.

Sample Preparation

-

Dissolution: A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: The solution is gently agitated using a vortex mixer to ensure complete dissolution and homogeneity.

-

Transfer: The resulting solution is transferred to a standard 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or a similar instrument.[1] The general parameters for data acquisition are as follows:

-

Spectrometer Frequency: 400 MHz for ¹H and 100 MHz for ¹³C.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Referencing: Chemical shifts for ¹H spectra are referenced to the residual solvent peak at δ 2.50 ppm.[2] Chemical shifts for ¹³C spectra are referenced to the solvent peak at δ 39.52 ppm.[2]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse excitation.

-

Number of Scans: 16-32 (signal dependent).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Logical Workflow for NMR Data Analysis

The process of analyzing and assigning the NMR spectra of this compound follows a logical progression to ensure accurate structural elucidation.

This diagram illustrates the sequential steps from preparing the sample to the final structural assignment based on the processed ¹H and ¹³C NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectral data and the associated experimental protocols provided in this technical guide serve as a fundamental resource for the characterization of this compound. Accurate interpretation of this data is essential for confirming the identity and purity of the compound in various stages of drug discovery and development. The structured presentation of data and methodologies aims to facilitate efficient and reliable analysis for researchers and scientists in the field.

References

An In-depth Technical Guide to the Interpretation of the 6-Aminopicolinonitrile Mass Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 6-Aminopicolinonitrile, a compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, presents data in a structured format, and includes detailed experimental protocols for reproducibility.

Data Presentation: Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted based on the fragmentation patterns of structurally similar compounds, such as 2-aminopyridine and picolinonitrile, and established principles of mass spectrometry. The molecular formula for this compound is C₆H₅N₃, with a molecular weight of 119.12 g/mol .[1][2][3] The expected electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 119 | [C₆H₅N₃]⁺• (Molecular Ion) | Ionization of the parent molecule | High |

| 92 | [C₅H₄N₂]⁺• | Loss of HCN from the pyridine ring | Moderate |

| 93 | [C₅H₅N₂]⁺ | Loss of a cyano radical (•CN) | Moderate to Low |

| 66 | [C₄H₄N]⁺ | Further fragmentation of the pyridine ring | Moderate to Low |

| 39 | [C₃H₃]⁺ | Cleavage of the pyridine ring | Moderate to Low |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 119). This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The primary predicted fragmentation pathways are illustrated below.

Experimental Protocols

This section details a standard operating procedure for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.

3.1. Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the mass spectrum.

-

Sample Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or acetonitrile (1 mL).

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

3.2. Instrumentation and Analysis

A standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe mass spectrometer with an electron ionization source is suitable for this analysis.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-200

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

3.3. Data Analysis

-

Spectrum Acquisition: Acquire the mass spectrum of the sample.

-

Background Subtraction: Perform background subtraction to remove signals from the solvent and any column bleed.

-

Peak Identification: Identify the molecular ion peak and major fragment ions.

-

Library Matching: Compare the acquired spectrum with spectral libraries (if available) for confirmation.

Experimental Workflow

The logical flow of the mass spectrometry experiment is depicted in the following diagram.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this compound in various experimental settings. The provided protocols offer a starting point for developing robust analytical methods for drug development and scientific research.

References

A Technical Guide to the FT-IR Spectral Analysis of 6-Aminopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Aminopicolinonitrile. Due to the limited availability of a published and fully assigned FT-IR spectrum for this compound, this guide presents a representative spectral analysis based on the well-documented vibrational modes of structurally analogous compounds: 2-aminopyridine and picolinonitrile (2-cyanopyridine). This approach allows for a robust interpretation of the expected spectral features of this compound, which is of interest in pharmaceutical and materials science research.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are derived from the known vibrational modes of the aminopyridine and cyanopyridine moieties.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Amino Group | Medium - Strong |

| 3100 - 3000 | C-H Aromatic Stretching | Pyridine Ring | Medium - Weak |

| 2240 - 2220 | C≡N Stretching | Nitrile Group | Strong, Sharp |

| 1650 - 1580 | N-H Scissoring (Bending) | Amino Group | Medium |

| 1620 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Strong - Medium |

| 1480 - 1420 | C-N Stretching | Amino-Pyridine | Medium |

| 1300 - 1000 | C-H In-plane Bending | Pyridine Ring | Medium - Weak |

| 900 - 675 | C-H Out-of-plane Bending | Pyridine Ring | Strong |

Interpretation of Vibrational Modes

The FT-IR spectrum of this compound is expected to be rich in information, revealing the key functional groups present in the molecule.

-

N-H Stretching: The presence of a primary amine is typically confirmed by two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][2]

-

C-H Aromatic Stretching: The pyridine ring will exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ range.

-

C≡N Stretching: A strong and sharp absorption band between 2240 and 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. The position of this band can be influenced by conjugation with the aromatic ring.

-

N-H Bending: The in-plane bending or "scissoring" vibration of the amino group is expected to appear in the 1650-1580 cm⁻¹ region.[1]

-

Pyridine Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in a series of strong to medium bands between 1620 and 1450 cm⁻¹.[3]

-

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is anticipated in the 1480-1420 cm⁻¹ range.

-

C-H In-plane and Out-of-plane Bending: The fingerprint region below 1300 cm⁻¹ will contain numerous bands corresponding to the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of the out-of-plane bending bands (900-675 cm⁻¹) can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocols for FT-IR Analysis of Solid Samples

Accurate and reproducible FT-IR spectra of solid samples like this compound rely on proper sample preparation. The following are detailed methodologies for common techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality transmission spectra of solid samples.

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample. The particle size should be reduced to less than 2 micrometers to minimize scattering of the infrared radiation.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample in the mortar. KBr is transparent to infrared radiation and serves as a matrix.

-

Homogenization: Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Thin Solid Film Method

This method is suitable for soluble solid samples and can be a quicker alternative to the KBr pellet technique.

-

Sample Dissolution: Dissolve a small amount (approximately 5-10 mg) of this compound in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone). The solvent should not have strong absorption bands in the spectral regions of interest.

-

Film Casting: Place a drop of the resulting solution onto the surface of an infrared-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the salt plate.

-

Analysis: Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any residues from previous measurements.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Analysis: Collect the FT-IR spectrum.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the FT-IR analysis of a solid sample.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectral characteristics of this compound for researchers and professionals in drug development. By leveraging data from analogous compounds, a predictive analysis of the key vibrational modes has been presented. Furthermore, detailed experimental protocols for sample preparation have been outlined to ensure the acquisition of high-quality spectral data. The provided workflow diagram offers a clear visual representation of the analytical process. This comprehensive information will aid in the identification, characterization, and quality control of this compound in a laboratory setting.

References

Crystal Structure of 6-Aminopicolinonitrile: A Search for Definitive Data

An in-depth analysis of the crystallographic data for 6-Aminopicolinonitrile remains an area of active scientific inquiry, as publicly available, experimentally determined crystal structure information is currently limited. This technical guide serves to consolidate the known chemical and physical properties of this compound and outlines the standard methodologies that would be employed for the determination of its crystal structure. While a definitive crystallographic dataset is not yet available, this document provides a framework for understanding the potential structural characteristics of this compound and the experimental workflows required for their elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, also known as 6-amino-2-pyridinecarbonitrile, is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | ChemScene[1] |

| Molecular Weight | 119.12 g/mol | ChemScene[1] |

| CAS Number | 370556-44-8 | ChemScene[1] |

| Appearance | White to pale yellow crystalline solid | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in some organic solvents | N/A |

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental pipeline. The logical flow of this process, from material synthesis to data analysis, is depicted in the following diagram.

Caption: A generalized workflow for the determination of the crystal structure of a small molecule like this compound.

Synthesis and Purification

The first step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree to ensure the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Various crystallization techniques would be explored, such as:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the unit cell dimensions and the positions of the atoms within the unit cell. Initial phases are typically determined using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Anticipated Structural Features and Data Presentation

Should the crystal structure of this compound be determined, the following quantitative data would be of primary interest to researchers and drug development professionals. This data would be presented in structured tables for clarity and ease of comparison.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

Table 3: Hypothetical Key Bond Lengths and Angles for this compound

| Bond/Angle | Expected Length (Å) / Angle (°) |

|---|---|

| C-C (aromatic) | ~1.39 - 1.41 |

| C-N (pyridine) | ~1.33 - 1.35 |

| C-C≡N | ~1.44 - 1.46 |

| C≡N | ~1.14 - 1.16 |

| C-NH₂ | ~1.35 - 1.37 |

| Pyridine Ring Angles | ~118 - 122 |

| C-C-N (nitrile) | ~178 - 180 |

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure analysis would be the investigation of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions govern the packing of the molecules in the crystal lattice and can significantly influence the physicochemical properties of the solid state, including solubility and stability. A diagram illustrating potential hydrogen bonding and π-stacking interactions is presented below.

Caption: A conceptual diagram illustrating potential intermolecular hydrogen bonding and π-π stacking interactions in the crystal lattice of this compound.

Conclusion

While a definitive, experimentally determined crystal structure of this compound is not currently available in the public domain, this guide outlines the necessary experimental procedures for its determination and the anticipated structural features of interest. The synthesis, purification, and successful crystallization of this compound are the critical first steps toward obtaining high-quality single crystals for X-ray diffraction analysis. The resulting crystallographic data would provide invaluable insights into its molecular geometry, intermolecular interactions, and crystal packing, which are essential for its application in research and drug development. Future work should focus on obtaining these experimental data to fully characterize the solid-state structure of this compound.

References

6-Aminopicolinonitrile: A Core Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a nitrile functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" known for its presence in numerous biologically active compounds. The nitrile group, a versatile functional group, can act as a key pharmacophore, participating in various interactions with biological targets and serving as a bioisostere for other functional groups like carbonyls. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and its potential applications in the design of novel therapeutics.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for research and development. The following table summarizes the various synonyms and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 6-aminopyridine-2-carbonitrile[1] |

| CAS Number | 370556-44-8[1][2][3] |

| Other Names | 2-Amino-6-cyanopyridine |

| 6-amino-2-Pyridinecarbonitrile[3] | |

| 2-Pyridinecarbonitrile, 6-amino-[2][3] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₅N₃[1][2][3] |

| Molecular Weight | 119.12 g/mol [1][2][3] |

| Appearance | Solid |

| Purity | ≥97%[2] |

| Storage | 4°C, protect from light[2] |

| SMILES | N#CC1=NC(N)=CC=C1[2] |

| InChIKey | KSQSBNSABUZDMI-UHFFFAOYSA-N[1] |

Proposed Synthesis of this compound: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar aminopyridine carbonitriles. The following protocol outlines a potential multi-step synthesis.

Reaction Scheme:

A possible approach involves the conversion of a precursor, such as 6-chloropicolinonitrile, through a nucleophilic aromatic substitution reaction with an amino group source.

Materials and Reagents:

-

6-chloropicolinonitrile

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

-

Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloropicolinonitrile (1 equivalent), the palladium catalyst (e.g., 0.02 equivalents), and the ligand (e.g., 0.04 equivalents).

-

Addition of Reagents: Add the anhydrous solvent to dissolve the starting materials. Then, add the base (e.g., 1.5 equivalents) and the ammonia source.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 12-24 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Role in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of significant interest in drug discovery. The aminopyridine moiety is a common scaffold in many approved drugs, and the nitrile group offers unique properties that can be exploited in rational drug design.

The nitrile group can act as a bioisostere for a carbonyl group, mimicking its size, polarity, and ability to act as a hydrogen bond acceptor.[4] This bioisosteric replacement can lead to improved metabolic stability, enhanced selectivity, and better pharmacokinetic profiles of drug candidates.[5][6] Furthermore, the nitrile group's electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets and its susceptibility to metabolic degradation.[4]

The introduction of a nitrile group into a drug molecule can block metabolically labile sites, thereby increasing the metabolic stability of the compound.[5] In drug design, the nitrile group can participate in hydrogen bonding, polar interactions, and π-π stacking with target proteins, contributing to the binding affinity and selectivity of the molecule.[5]

References

- 1. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:370556-44-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

6-Aminopicolinonitrile: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structure, featuring both a nucleophilic amino group and a reactive nitrile moiety on a pyridine scaffold, allows for a wide range of chemical transformations. This guide provides an in-depth look at the discovery, historical synthesis, and key chemical properties of this important intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort rather than a target molecule of singular focus. The Beilstein database, a comprehensive repository of organic chemistry information dating back to the 18th century, and its modern equivalent, Reaxys, are the most likely sources to contain the earliest recorded preparation of this compound.[1][2] Mentions of its synthesis often appear in the context of creating more complex heterocyclic systems.

Historically, the synthesis of aminopyridines has been a significant area of research in organic chemistry.[3] Early methods for the introduction of an amino group onto a pyridine ring often involved harsh reaction conditions. The development of more efficient and selective methods for the synthesis of compounds like this compound has been driven by their utility in medicinal chemistry.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 119.12 g/mol .[4][5][6] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [4][5][6] |

| Molecular Weight | 119.12 g/mol | [4][5][6] |

| CAS Number | 370556-44-8 | [4][5][6] |

| Appearance | Pale yellow to off-white solid | [7] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Density | ~1.22 g/cm³ | [7] |

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of a picolinonitrile derivative with an amino group.

General Synthesis Pathway

A common laboratory-scale synthesis involves the reaction of a 6-halopicolinonitrile, such as 6-chloropicolinonitrile, with ammonia or an ammonia equivalent. This reaction is typically carried out in a sealed vessel at elevated temperatures.

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

Synthesis of this compound from 6-Chloropicolinonitrile

Materials:

-

6-Chloropicolinonitrile

-

Ammonia (e.g., as a solution in a suitable solvent like 1,4-dioxane or as aqueous ammonia)

-

Sealed reaction vessel (e.g., a pressure tube or autoclave)

-

Solvent (e.g., 1,4-dioxane, water)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

-

Reaction Setup: In a clean, dry sealed reaction vessel, dissolve 6-chloropicolinonitrile in a suitable solvent.

-

Addition of Ammonia: Add a stoichiometric excess of ammonia to the reaction vessel. The vessel should be sealed securely.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring. The reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine its completion.

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, reaction time, and purification method, may vary and should be optimized for each specific application.

Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its two functional groups. The amino group can act as a nucleophile in various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry. For instance, it has been used in the synthesis of inhibitors of various enzymes.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a key synthetic intermediate whose importance has grown with the increasing demand for complex nitrogen-containing heterocyclic compounds in various fields, particularly in drug discovery. While its initial discovery is not widely publicized, its synthesis from readily available starting materials and its versatile reactivity have solidified its role as a valuable tool for organic chemists. Further exploration of historical chemical literature and databases like Reaxys and Beilstein may provide more definitive insights into its origins.

References

- 1. Reaxys [elsevier.com]

- 2. Beilstein_database [chemeurope.com]

- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - CAS:370556-44-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Supplier in China [nj-finechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aminopicolinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the synthesis of 6-aminopicolinonitrile and its derivatives, which are valuable scaffolds in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, including multi-component reactions and cyanation strategies.

Introduction

This compound and its derivatives are important heterocyclic building blocks in the development of novel therapeutic agents. The presence of the amino and cyano functionalities on the pyridine ring allows for diverse chemical modifications, making them attractive starting materials for the synthesis of compounds with a wide range of biological activities, including potential applications as kinase inhibitors and anticancer agents. This document details reliable methods for their laboratory-scale synthesis.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several strategic approaches. The most common methods include:

-

Multi-component Reactions (MCRs): These reactions offer an efficient one-pot synthesis of highly substituted pyridine derivatives from simple, readily available starting materials.

-

Cyanation of Halopyridines: This classical approach involves the displacement of a halide (typically chloro or bromo) from a 2-halo-6-aminopyridine with a cyanide source, often mediated by a transition metal catalyst.

-

Functional Group Interconversion: This involves the transformation of other functional groups on the pyridine ring into the desired amino and cyano moieties.

This document will focus on a detailed protocol for a one-pot, two-step synthesis of a class of this compound derivatives and provide an overview of alternative MCR strategies.

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives[1]

This protocol describes a highly efficient method for the synthesis of a variety of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are structurally related to this compound.

Materials:

-

Aromatic aldehyde (e.g., p-tolualdehyde)

-

Malononitrile

-

N-substituted-2-cyanoacetamide (e.g., N-benzyl-2-cyanoacetamide)

-

Betaine

-

Guanidine carbonate

-

Methanol

-

Ethyl acetate

-

Water

-

Sodium chloride

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Arylidenemalononitrile Intermediate

-

In a round-bottom flask, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol).

-

Stir the mixture vigorously at room temperature. The reaction mixture is expected to solidify within 5-10 minutes.

-

Add methanol (1 mL) to the solidified mixture and continue stirring for an additional 10 minutes to ensure complete reaction.

Step 2: Cyclization to form the 6-Amino-2-pyridone-3,5-dicarbonitrile

-

To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

-

Add methanol (2 mL) and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 10 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel containing water (10 mL) and sodium chloride (1 g).

-

Shake the separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

General Workflow for Protocol 1:

Application Notes and Protocols: 6-Aminopicolinonitrile as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Aminopicolinonitrile, a substituted aminopyridine, is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity and the facile synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds, including substituted pyridones and fused pyrimidines, which are key components in numerous biologically active compounds.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

Substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, including anti-cancer properties. This compound can be utilized in a one-pot, two-step synthesis to generate highly functionalized 6-amino-2-pyridone-3,5-dicarbonitriles. These compounds have shown potent anti-cancer activity against various cell lines.[1]

Application Highlight: Anti-cancer Agent Precursors

A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their anti-cancer activity. Notably, certain derivatives have demonstrated significant cytotoxicity against glioblastoma, liver, breast, and lung cancer cell lines. This synthetic route provides a cost-effective and efficient method for generating libraries of potential therapeutic agents for further drug development.[1]

Experimental Workflow

The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles from this compound is a multi-component reaction that proceeds in a one-pot, two-step fashion. The general workflow involves the initial Knoevenagel condensation of an aldehyde with malononitrile, followed by the addition of an N-substituted 2-cyanoacetamide (which can be conceptually derived from this compound's reactivity) and subsequent cyclization. While the cited protocol does not directly use this compound as the final cyclization precursor, it demonstrates the construction of a similar 6-aminopyridine core. A representative protocol for a related synthesis is provided below.

Detailed Experimental Protocol: Synthesis of 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile

This protocol is adapted from a reported procedure for a closely related analogue.[1]

Materials:

-

p-Tolualdehyde (2 mmol)

-

Malononitrile (2 mmol)

-

N-benzyl-2-cyanoacetamide (2 mmol)

-

Betaine (0.2 mmol)

-

Guanidine carbonate (0.2 mmol)

-

Methanol

-

Ethyl acetate

-

Water

-

Sodium chloride

Procedure:

-

To a round bottom flask, add p-tolualdehyde (2 mmol) and malononitrile (2 mmol).

-

Add betaine (0.2 mmol) and stir the mixture at room temperature for 10 minutes.

-

Add methanol (2 mL) and reflux the mixture for 10 minutes.

-

To the reaction mixture, add N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

-

Add an additional 2 mL of methanol and reflux for another 15-20 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel containing 10 mL of a saturated sodium chloride solution.

-

Shake the separatory funnel for 5-7 minutes and separate the ethyl acetate layer.

-

Evaporate the ethyl acetate under reduced pressure.

-

Recrystallize the solid product from methanol or ethanol to obtain the pure compound.

Quantitative Data:

| Compound | Aldehyde | N-substituent | Yield (%) | Melting Point (°C) |

| 5a | p-Tolualdehyde | Benzyl | 62 | 292-294 |

| 5b | p-Tolualdehyde | 2-Chlorobenzyl | 63 | 292-294 |

| 5d | p-Tolualdehyde | 2,4-Dichlorobenzyl | 61 | 314-316 |

| 5o | 4-Bromobenzaldehyde | 4-Chlorobenzyl | 74 | 260-262 |

Data extracted from Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(39), 25289-25298.[1]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest to medicinal chemists due to their prevalence in a number of kinase inhibitors. The ortho-amino nitrile functionality of this compound makes it an ideal precursor for the construction of the pyrimidine ring fused to the pyridine core.

Application Highlight: Kinase Inhibitor Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in a variety of kinase inhibitors, including those targeting Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and others. By constructing this fused ring system from this compound, researchers can access a diverse range of potential therapeutic agents for cancer and inflammatory diseases.

General Synthetic Strategies

The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through cyclocondensation reactions with various one-carbon synthons.

Representative Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine

This protocol is a representative procedure based on general methods for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines from 2-aminonicotinonitriles.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add guanidine hydrochloride and stir until dissolved.

-

Add this compound to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Synthesis of Triazolopyridines

Triazolopyridines are another important class of heterocyclic compounds with diverse biological activities. This compound can serve as a precursor for the synthesis of[1][2][3]triazolo[1,5-a]pyridines through a tandem reaction with hydrazides.

Application Highlight: Pharmaceutical Intermediates